N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(quinolin-5-yl)ethanediamide
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Overview
Description
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(5-QUINOLYL)ETHANEDIAMIDE is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The indole ring is a common structure in many natural products and pharmaceuticals, while the quinoline ring is known for its antimalarial and antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(5-QUINOLYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the indole and quinoline precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to reduce the need for harsh reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(5-QUINOLYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: Electrophilic substitution reactions are common for both indole and quinoline rings due to their electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can produce indole-2,3-dione, while reduction of the quinoline ring can yield tetrahydroquinoline derivatives .
Scientific Research Applications
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(5-QUINOLYL)ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(5-QUINOLYL)ETHANEDIAMIDE involves its interaction with various molecular targets. The indole and quinoline rings can bind to different enzymes and receptors, modulating their activity. For example, the indole ring can interact with serotonin receptors, while the quinoline ring can inhibit the activity of enzymes like topoisomerase .
Comparison with Similar Compounds
Similar Compounds
Melatonin: Contains an indole ring and is involved in regulating sleep-wake cycles.
Quinoline: Known for its antimalarial properties and is a key component of drugs like chloroquine.
5-Methoxytryptamine: A derivative of tryptamine with similar structural features.
Uniqueness
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(5-QUINOLYL)ETHANEDIAMIDE is unique due to its combination of both indole and quinoline rings, which endows it with a diverse range of biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H20N4O3 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-quinolin-5-yloxamide |
InChI |
InChI=1S/C22H20N4O3/c1-29-15-7-8-19-17(12-15)14(13-25-19)9-11-24-21(27)22(28)26-20-6-2-5-18-16(20)4-3-10-23-18/h2-8,10,12-13,25H,9,11H2,1H3,(H,24,27)(H,26,28) |
InChI Key |
HEDSZJBHWODDOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
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